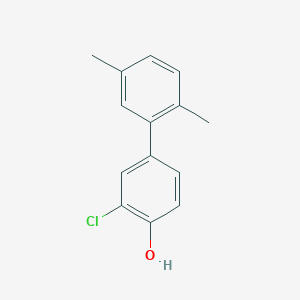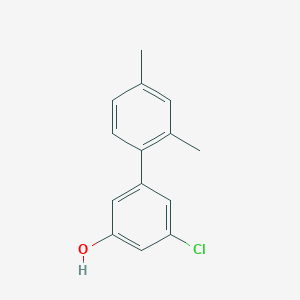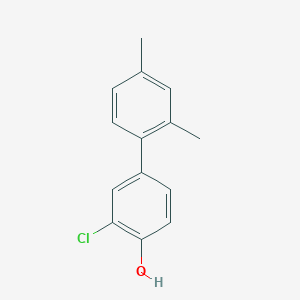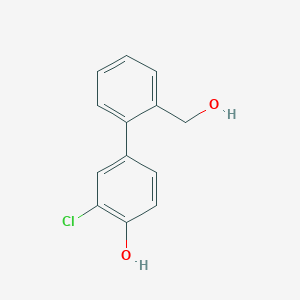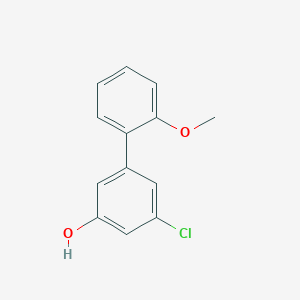
3-Chloro-5-(2-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2-methoxyphenyl)phenol, 95% (3C5MPP) is a phenolic compound with a wide range of applications in various fields, including biochemistry and pharmaceuticals. It is a white crystalline solid with a melting point of about 95-100°C, and is soluble in water, ethanol, and methanol. 3C5MPP has been studied extensively due to its potential use in the synthesis of various compounds, as well as its potential use in medical and scientific research.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(2-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 2-methoxy-5-chlorophenol, which has potential applications in drug synthesis. 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has also been used in the synthesis of other compounds, such as 2-methoxy-3-chloro-5-hydroxybenzaldehyde, which has potential applications in the synthesis of pharmaceuticals. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been used in the synthesis of polymers and other materials, such as polyurethanes, for use in medical devices.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a weak acid, forming a complex with the base used in the synthesis reaction. This complex then reacts with the other reactants to form 3-Chloro-5-(2-methoxyphenyl)phenol, 95%. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% may also act as an antioxidant, scavenging free radicals and preventing them from damaging cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% are not fully understood. However, it has been shown to have a weak inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin in the skin. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been shown to have a weak inhibitory effect on the enzyme lipoxygenase, which is involved in the production of inflammatory compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-(2-methoxyphenyl)phenol, 95% in lab experiments is its low cost and ease of synthesis. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% is a relatively stable compound and does not easily decompose. However, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has a relatively low solubility in organic solvents, making it difficult to use in organic reactions.
Zukünftige Richtungen
The potential future directions for 3-Chloro-5-(2-methoxyphenyl)phenol, 95% are numerous. One potential direction is the development of new synthesis methods for the compound, which could lead to improved yields and lower costs. In addition, further research into the biochemical and physiological effects of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% could lead to potential applications in the medical and pharmaceutical fields. Finally, further research into the mechanism of action of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% could lead to potential applications in the synthesis of other compounds.
Synthesemethoden
The synthesis of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been studied extensively, and several methods have been developed. The most common method involves the reaction of 2-methoxyphenol and chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction yields 3-Chloro-5-(2-methoxyphenyl)phenol, 95% as a white crystalline solid. Other methods include the reaction of phenol and chloroacetyl chloride, or the reaction of 2-methoxybenzaldehyde and chloroacetic acid.
Eigenschaften
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMLWTWUGXLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685884 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-methoxyphenyl)phenol | |
CAS RN |
1261891-85-3 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



